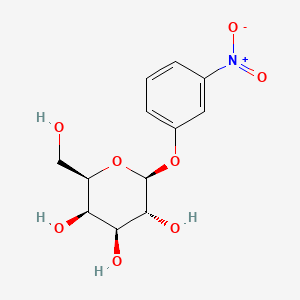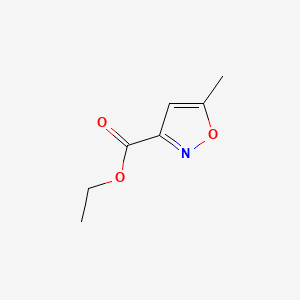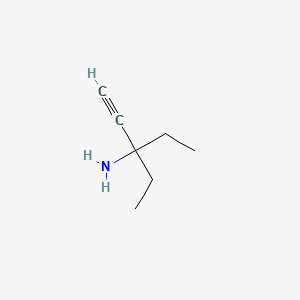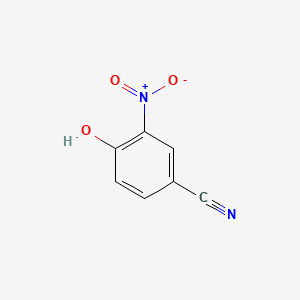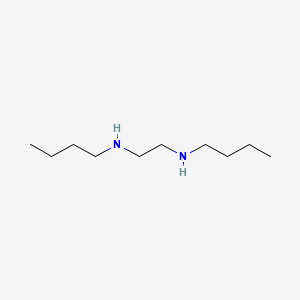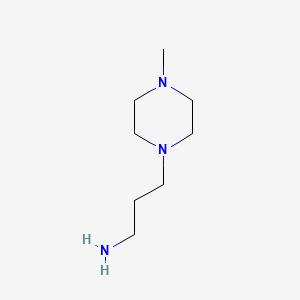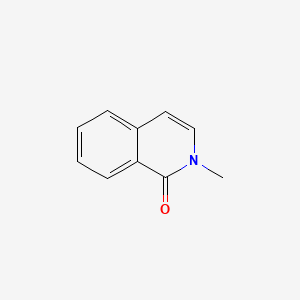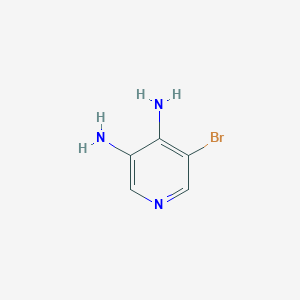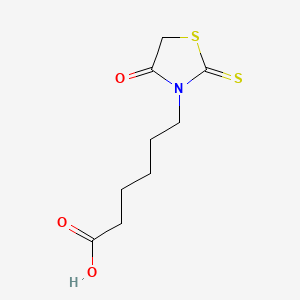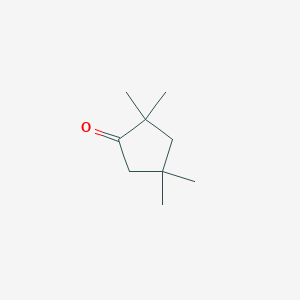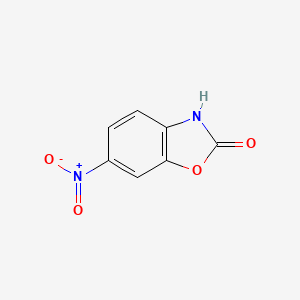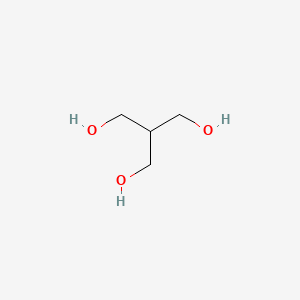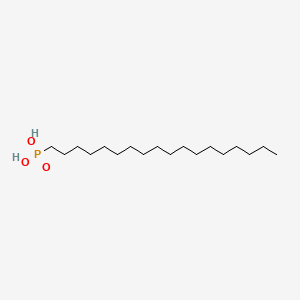![molecular formula C7H4BrN3O2 B1294015 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 912773-22-9](/img/structure/B1294015.png)
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Descripción general
Descripción
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It has a molecular formula of C7H4BrN3O2 and a molecular weight of 240.95 .
Synthesis Analysis
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a molecular weight of 242.03 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are primarily involved in synthesis and chemical reactivity studies. They serve as key intermediates for preparing various compounds with potential biological activities. For example, the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines from related pyrazolo[1,5-c]pyrimidine precursors demonstrates the chemical versatility of these compounds (Atta, 2011). Additionally, these compounds can undergo reactions with electrophilic reagents, yielding various substituted derivatives useful in further chemical studies and potential applications in medicinal chemistry.
Potential Antimicrobial Activity
Some derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been explored for their antimicrobial properties. The synthesis and testing of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, for example, revealed some degree of antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Gein et al., 2009).
Applications in Nucleoside Synthesis
These compounds are also significant in the synthesis of specialized nucleosides. A study on the synthesis of various trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activities highlights their potential in creating nucleoside analogs with possible therapeutic applications (Petrie et al., 1985). These nucleoside analogs could be valuable in antiviral and antitumor research, expanding the scope of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives in medicinal chemistry.
Safety And Hazards
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential for anticancer and enzymatic inhibitory activity . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propiedades
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAFIKHHROVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649349 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
912773-22-9 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

